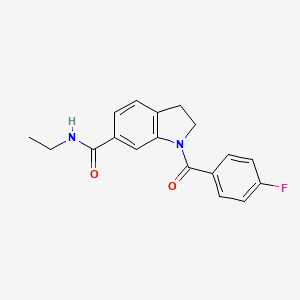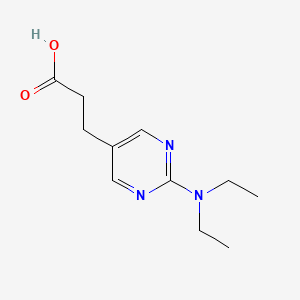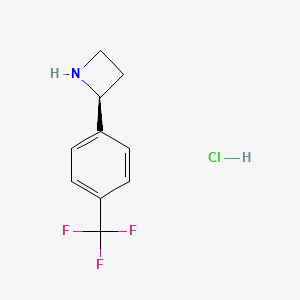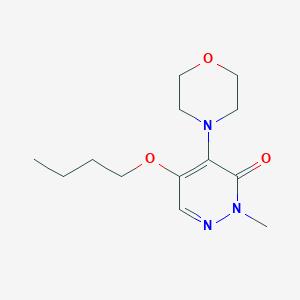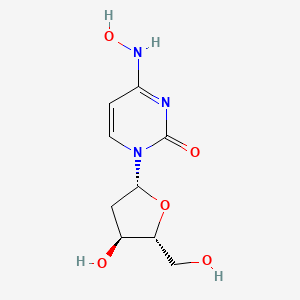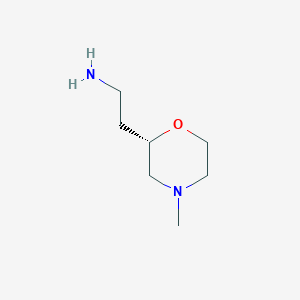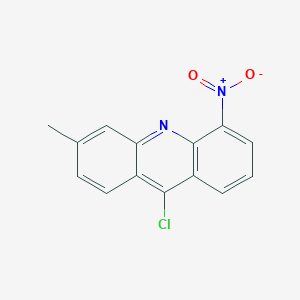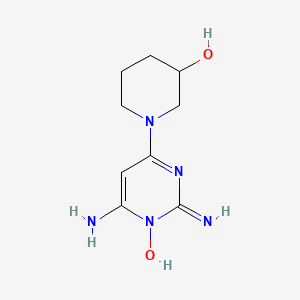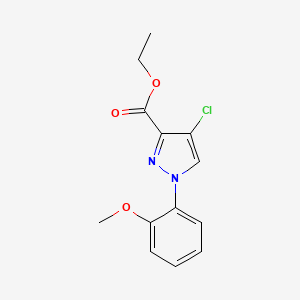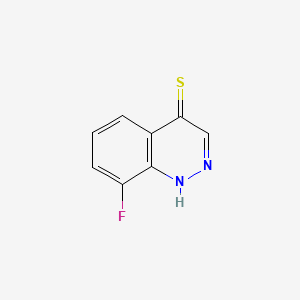
8-Fluoro-4-cinnolinethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-cinnolinethiol is a chemical compound with the molecular formula C8H5FN2S and a molecular weight of 180.202 g/mol It is a derivative of cinnoline, characterized by the presence of a fluorine atom at the 8th position and a thiol group at the 4th position on the cinnoline ring
Preparation Methods
The synthesis of 8-Fluoro-4-cinnolinethiol typically involves the introduction of fluorine and thiol groups onto the cinnoline ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the cinnoline ring via a halogen exchange reaction. The thiol group can be introduced through a thiolation reaction using thiolating agents such as thiourea . Industrial production methods may involve multi-step synthesis processes, including cyclization reactions and the use of fluorinating agents under controlled conditions .
Chemical Reactions Analysis
8-Fluoro-4-cinnolinethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydro derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
8-Fluoro-4-cinnolinethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-cinnolinethiol involves its interaction with molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity to specific targets due to its high electronegativity . These interactions can modulate various biological pathways, making the compound a subject of interest in drug discovery and development.
Comparison with Similar Compounds
8-Fluoro-4-cinnolinethiol can be compared with other fluorinated cinnoline derivatives, such as:
- 6-Fluoro-4-cinnolinethiol
- 8-Fluoro-2-cinnolinethiol
- 6,8-Difluoro-4-cinnolinethiol These compounds share similar structural features but differ in the position and number of fluorine atoms, which can influence their chemical reactivity and biological activity . The unique positioning of the fluorine atom in this compound contributes to its distinct properties and potential applications.
Properties
CAS No. |
876-79-9 |
|---|---|
Molecular Formula |
C8H5FN2S |
Molecular Weight |
180.20 g/mol |
IUPAC Name |
8-fluoro-1H-cinnoline-4-thione |
InChI |
InChI=1S/C8H5FN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12) |
InChI Key |
PSTBDCVCFOSTSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NN=CC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(Difluoromethoxy)phenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12925866.png)
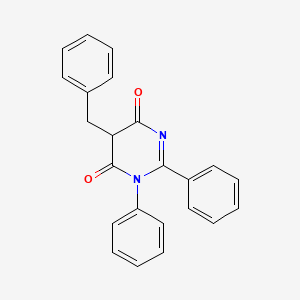
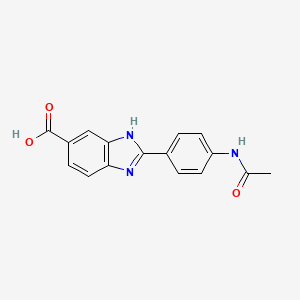
![1-[5,6-Bis(4-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-one](/img/structure/B12925883.png)
